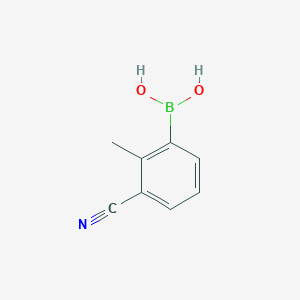
3-(2,3-Dimethylphenoxy)-N-methylpropan-1-amine
Descripción general
Descripción
The closest compounds I found are “3-(((2,3-DIMETHYLPHENOXY)ACETYL)AMINO)BENZOIC ACID” and “3-(2,3-dimethylphenoxy)propanoic acid”. The former is part of a collection of rare and unique chemicals provided by Sigma-Aldrich . The latter has a molecular weight of 194.23 and appears as a powder .
Chemical Reactions Analysis
A study on “3-(2,3-Dimethylphenoxy)propane-1,2-diol” found that depending on the conditions of crystallization from solutions, it forms three relatively stable crystalline modifications . Another study reported the synthesis of alkenes via acid-catalyzed dehydration of 3,3-dimethyl-2-butanol .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(2,3-dimethylphenoxy)propanoic acid” include a molecular weight of 194.23, and it appears as a powder . Another related compound, “2,3-Dimethylphenol”, is a solid powder .
Aplicaciones Científicas De Investigación
- Field : Biochemistry
- Application : This compound is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. Proteins are vital parts of living organisms, as they are the main components of the physiological metabolic pathways of cells.
- Results : The outcomes of such research can lead to a better understanding of cellular processes, disease mechanisms, and can aid in the development of new therapies .
- Field : Organic Chemistry
- Application : Compounds with similar structures have been used as intermediates in the synthesis of bioactive compounds . Bioactive compounds have actions in the body and can be used in drug discovery and design.
- Method : One common method used is the Castagnoli-Cushman reaction . This reaction is used to synthesize lactams, a type of cyclic amide, from α,β-unsaturated compounds and amines.
- Results : The synthesis of new bioactive compounds can lead to the development of new drugs and therapies .
Proteomics Research
Synthesis of Bioactive Compounds
Safety And Hazards
Propiedades
IUPAC Name |
3-(2,3-dimethylphenoxy)-N-methylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-10-6-4-7-12(11(10)2)14-9-5-8-13-3/h4,6-7,13H,5,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBKXZUFRYJGKDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCCCNC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10629781 | |
| Record name | 3-(2,3-Dimethylphenoxy)-N-methylpropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10629781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,3-Dimethylphenoxy)-N-methylpropan-1-amine | |
CAS RN |
915921-58-3 | |
| Record name | 3-(2,3-Dimethylphenoxy)-N-methylpropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10629781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![2-[Cyclopropyl(methoxy)methylene]malononitrile](/img/structure/B1371292.png)




